molecular formula C28H39N5O5 B14485507 N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide CAS No. 66229-23-0

N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide

Cat. No.: B14485507
CAS No.: 66229-23-0
M. Wt: 525.6 g/mol
InChI Key: YYGQAZICWDXHGI-ZEQRLZLVSA-N
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Description

N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, including N-methyl-L-tyrosine, glycine, and N-pentyl-L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a stepwise manner, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide
  • N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucinamide

Uniqueness

N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of the N-pentyl group. This structural feature can influence its solubility, stability, and biological activity, distinguishing it from other similar peptides.

Properties

CAS No.

66229-23-0

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-N-pentyl-3-phenylpropanamide

InChI

InChI=1S/C28H39N5O5/c1-3-4-8-15-30-28(38)24(17-20-9-6-5-7-10-20)33-26(36)19-31-25(35)18-32-27(37)23(29-2)16-21-11-13-22(34)14-12-21/h5-7,9-14,23-24,29,34H,3-4,8,15-19H2,1-2H3,(H,30,38)(H,31,35)(H,32,37)(H,33,36)/t23-,24-/m0/s1

InChI Key

YYGQAZICWDXHGI-ZEQRLZLVSA-N

Isomeric SMILES

CCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC

Canonical SMILES

CCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC

Origin of Product

United States

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